molecular formula C8HClF6O B6342593 2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride CAS No. 1262415-06-4

2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B6342593
CAS No.: 1262415-06-4
M. Wt: 262.53 g/mol
InChI Key: QBONGIZKHUOHLA-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound with the molecular formula C8HClF6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure benzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

    Benzyl Alcohol: Formed from reduction reactions.

Scientific Research Applications

2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Medicinal Chemistry: Employed in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Research: Used in the modification of biomolecules to study their structure and function

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride is primarily based on its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 3,4,5-Trifluorobenzoyl chloride

Uniqueness

2,3,4-Trifluoro-5-(trifluoromethyl)benzoyl chloride is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where precise control over reactivity and selectivity is required. Compared to other trifluoromethyl-substituted benzoyl chlorides, it offers enhanced reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2,3,4-trifluoro-5-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HClF6O/c9-7(16)2-1-3(8(13,14)15)5(11)6(12)4(2)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONGIZKHUOHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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